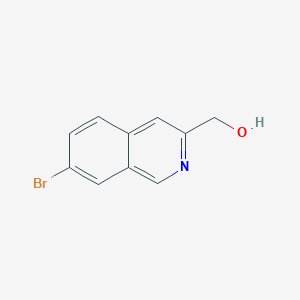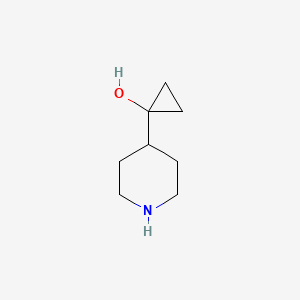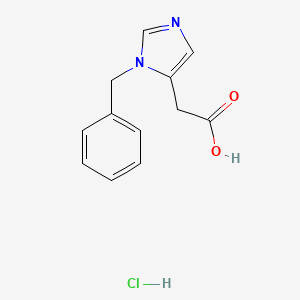![molecular formula C8H18Cl2N2 B1375548 Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride CAS No. 2277-93-2](/img/structure/B1375548.png)
Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride
Overview
Description
Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride is a bicyclic organic compound with the molecular formula C8H18Cl2N2 and a molecular weight of 213.15 g/mol . This compound is known for its unique structure, which consists of a bicyclo[2.2.2]octane framework with two amine groups at the 1 and 4 positions, and it is commonly used in various chemical and industrial applications .
Mechanism of Action
Target of Action
It’s known that this compound is a highly nucleophilic tertiary amine base , which suggests it could interact with a variety of biological targets.
Mode of Action
As a highly nucleophilic tertiary amine, it likely interacts with its targets through nucleophilic reactions
Biochemical Pathways
The biochemical pathways affected by Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride are currently unknown . Given its nucleophilic nature, it could potentially influence a wide range of biochemical reactions .
Result of Action
As a nucleophilic tertiary amine, it could potentially participate in a variety of chemical reactions, leading to diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of bicyclo[2.2.2]octane-1,4-dione with ammonia or primary amines under reducing conditions . The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation reactions using high-pressure reactors and continuous flow systems . This method ensures high yields and purity of the final product, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Substituted derivatives
Scientific Research Applications
Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride can be compared with other similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): DABCO is a bicyclic compound with a similar structure but lacks the dihydrochloride groups.
Quinuclidine: Quinuclidine has a similar bicyclic structure but contains a nitrogen atom in a different position.
Tropane: Tropane is another bicyclic compound with a nitrogen atom, but it has a different ring system.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
Properties
IUPAC Name |
bicyclo[2.2.2]octane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-7-1-2-8(10,5-3-7)6-4-7;;/h1-6,9-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFLEUNRYMZPCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2277-93-2 | |
| Record name | bicyclo[2.2.2]octane-1,4-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(Dimethylamino)methyl]-5-methylaniline](/img/structure/B1375473.png)
![6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride](/img/structure/B1375474.png)

![4-[(Dimethylamino)methyl]-3-methylaniline](/img/structure/B1375476.png)






